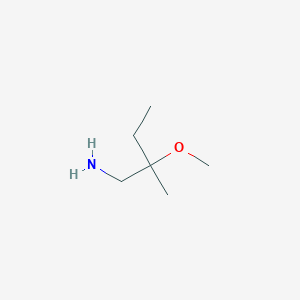

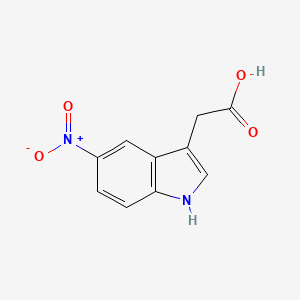

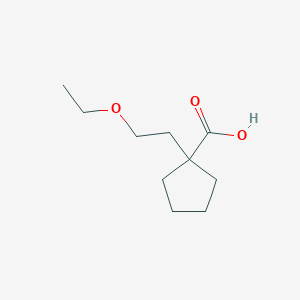

![molecular formula C10H11ClN2O2 B1428201 5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1305324-72-4](/img/structure/B1428201.png)

5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine

Overview

Description

5-Chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine (5-Cl-DMPP) is an organic compound, which has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. It is a heterocyclic compound with a pyridine nucleus, which is a six-membered ring with two nitrogen atoms, and a chlorine atom in the 5-position. 5-Cl-DMPP has been studied for its use in the synthesis of various pharmaceuticals, as well as its potential therapeutic effects.

Scientific Research Applications

Herbicidal Properties

5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine derivatives demonstrate varying biological properties related to herbicide effectiveness. Conformational and intramolecular hydrogen bonding analyses reveal differences in molecular conformations impacting their herbicidal effectiveness, including post-emergence and pre-emergence selectivities (Andrea et al., 1990).

Synthesis of 7-Azaindole Derivatives

These compounds are versatile building blocks for synthesizing 7-azaindole derivatives, with applications in various chemical syntheses. They enable simple nucleophilic displacement reactions to create substituted derivatives (Figueroa‐Pérez et al., 2006).

Synthesis of Macrocyclic Antibiotics

6-Dimethoxymethyl derivatives are integral in synthesizing macrocyclic antibiotics like GE 2270 A. This process involves converting cyano and dimethoxymethyl groups to thiazolyl groups, crucial for creating complex antibiotic structures (Okumura et al., 1998).

Formation of Pyrazolo[3,4-b]Pyrrolo[2,3-d]Pyridines

These compounds can be converted into tricyclic pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines, which have potential applications in various chemical and pharmaceutical syntheses (Toche et al., 2008).

Utility in Heterocyclic Systems Synthesis

3-Chloro derivatives of these compounds are used in constructing a variety of heterocyclic systems linked to furo[3,2-g]chromene moieties. This demonstrates their versatility in synthesizing complex organic compounds with potential pharmaceutical applications (Ibrahim et al., 2022).

Mechanism of Action

Target of Action

It is known that pyridine derivatives often interact with various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the function of the target .

Biochemical Pathways

Pyridine derivatives are known to be involved in a wide range of biochemical processes, suggesting that this compound could potentially affect multiple pathways .

Pharmacokinetics

The presence of the dimethoxymethyl group could potentially enhance its bioavailability by increasing its lipophilicity .

Result of Action

Given the broad range of biological activities associated with pyridine derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-14-10(15-2)8-7(11)5-6-3-4-12-9(6)13-8/h3-5,10H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPMVEWAIWMTMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=C2C=CNC2=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

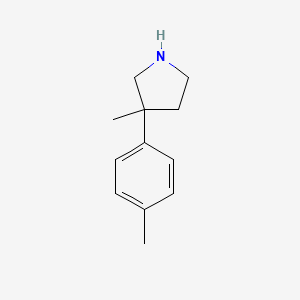

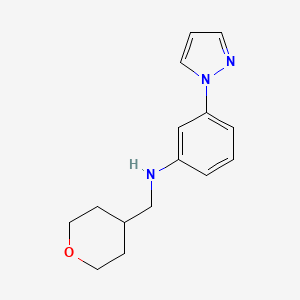

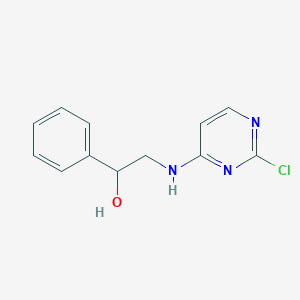

![[4-Methyl-2-(2-methylpropoxy)phenyl]methanamine](/img/structure/B1428122.png)

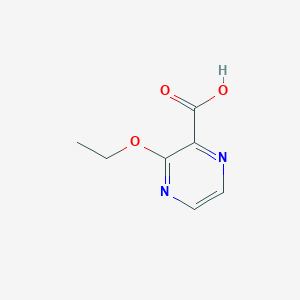

![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1428125.png)